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Compound Name: Cyclosporine metabolite M17

Cat. No.: B15278460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunosuppressive potency of two key

cyclosporine metabolites, M17 and AM1. The information presented is based on available

experimental data to assist researchers and professionals in understanding the relative

activities of these compounds.

Executive Summary
Cyclosporine A (CsA) is a potent immunosuppressant widely used in organ transplantation and

for the treatment of autoimmune diseases. It is extensively metabolized in the liver, primarily by

the cytochrome P450 3A4 enzyme, into numerous metabolites. Among these, hydroxylated

(M17) and N-demethylated (AM1, also referred to as M1) metabolites are prominent.

Understanding the immunosuppressive capacity of these metabolites is crucial for therapeutic

drug monitoring and optimizing treatment regimens.

Experimental evidence from in vitro studies, particularly mixed lymphocyte reaction (MLR)

assays, indicates a clear hierarchy in the immunosuppressive potency of these compounds.

Cyclosporine A remains the most potent, followed by its hydroxylated metabolite M17. The N-

demethylated metabolite AM1 exhibits the weakest immunosuppressive activity among the

three. While precise IC50 values for a direct comparison from a single study are not readily

available in the reviewed literature, the relative potency has been consistently reported.
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Quantitative Data Summary
The following table summarizes the relative immunosuppressive potency of Cyclosporine A and

its metabolites M17 and AM1 based on in vitro assays.

Compound
Chemical
Modification

Immunosuppressiv
e Potency (Relative
to Cyclosporine A)

Key Findings

Cyclosporine A (CsA) Parent Drug 100%

The most potent

immunosuppressive

compound.

Metabolite M17 Hydroxylated
~16% - Approaches

CsA

Significantly more

potent than AM1. Its

activity in mixed

lymphocyte culture

(MLC) assays

approaches that of

CsA.[1] One study

reported its potency

as approximately 16%

of CsA in a secondary

mixed lymphocyte

reaction.

Metabolite AM1 (M1) N-demethylated < M17

Consistently shown to

be less potent than

M17.[2]

Note: The direct quantitative comparison of IC50 values is challenging due to variations in

experimental conditions across different studies. The data presented reflects the general

consensus from the available scientific literature.

Experimental Protocols
The primary assay used to determine the immunosuppressive potency of these compounds is

the Mixed Lymphocyte Reaction (MLR) or Mixed Lymphocyte Culture (MLC). This in vitro assay
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assesses the proliferative response of T-lymphocytes from one individual (responder cells) to

the lymphocytes from a genetically different individual (stimulator cells).

One-Way Mixed Lymphocyte Reaction (MLR) Protocol
Objective: To measure the ability of a compound to suppress T-cell proliferation in response to

allogeneic stimulation.

Materials:

Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors.

RPMI 1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and

antibiotics.

Cyclosporine A, Metabolite M17, and Metabolite AM1.

Mitomycin C or irradiation source to inactivate stimulator cells.

96-well cell culture plates.

[³H]-thymidine or other proliferation assay reagents (e.g., CFSE).

Cell counter and incubator.

Procedure:

Isolation of PBMCs: Isolate PBMCs from the whole blood of two donors using Ficoll-Paque

density gradient centrifugation.

Preparation of Stimulator and Responder Cells:

Responder Cells: PBMCs from Donor A.

Stimulator Cells: PBMCs from Donor B.

Inactivation of Stimulator Cells: Treat the stimulator cells with Mitomycin C (e.g., 25-50 µg/mL

for 30 minutes at 37°C) or irradiate them to prevent their proliferation. Wash the cells

extensively to remove any residual Mitomycin C.
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Cell Plating:

Plate the responder cells at a concentration of 1 x 10⁵ cells/well in a 96-well plate.

Add the inactivated stimulator cells to the wells at a concentration of 1 x 10⁵ cells/well.

Drug Treatment: Add serial dilutions of Cyclosporine A, M17, and AM1 to the appropriate

wells. Include a vehicle control (e.g., DMSO) and a positive control (no drug).

Incubation: Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

Proliferation Assay:

18-24 hours before harvesting, add [³H]-thymidine (1 µCi/well) to each well.

Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-thymidine

using a scintillation counter. The amount of incorporated radioactivity is proportional to the

degree of cell proliferation.

Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each compound, which

is the concentration that reduces the proliferative response by 50% compared to the control.
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Experimental Workflow for Comparing Immunosuppressive Potency
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Caption: Workflow for the one-way mixed lymphocyte reaction assay.
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Cyclosporine Signaling Pathway
Cyclosporine Mechanism of Action in T-Cells
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Caption: Inhibition of the calcineurin-NFAT pathway by Cyclosporine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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